

Physical and chemical properties of 6- Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Iodoquinolin-4-ol**

Cat. No.: **B1312100**

[Get Quote](#)

An In-depth Technical Guide to **6-Iodoquinolin-4-ol**

Abstract

6-Iodoquinolin-4-ol, a halogenated heterocyclic compound, stands as a pivotal intermediate in the landscape of medicinal chemistry and materials science. Its quinolin-4-one core is a "privileged scaffold," frequently encountered in molecules exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The presence of an iodine atom at the 6-position not only influences its physicochemical properties but also serves as a versatile synthetic handle for introducing further molecular complexity through modern cross-coupling reactions.[3] This guide provides a comprehensive technical overview of **6-Iodoquinolin-4-ol**, synthesizing data on its physical and chemical properties, spectroscopic signatures, synthesis, and safety protocols. It is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents and functional materials.

Chemical Identity and Structural Elucidation

6-Iodoquinolin-4-ol is systematically identified by its IUPAC name, 6-iodo-1H-quinolin-4-one, which reflects its existence in a tautomeric equilibrium.[4] The keto-enol tautomerism is a characteristic feature of 4-hydroxyquinolines, with the quinolone (keto) form generally predominating in the solid state and in various solvents. This equilibrium is crucial as it influences the molecule's hydrogen bonding capabilities, reactivity, and interaction with biological targets.

The primary identifiers for this compound are:

- CAS Number: 342617-07-6[\[4\]](#)
- Molecular Formula: C₉H₆INO[\[4\]](#)
- Molecular Weight: 271.05 g/mol [\[4\]](#)
- InChIKey: ZAZOVHUNVUSQMU-UHFFFAOYSA-N[\[4\]](#)

Caption: Tautomeric equilibrium between the enol and keto forms.

Physical and Chemical Properties

A summary of the key computed and experimental physical properties of **6-Iodoquinolin-4-ol** is presented below. While extensive experimental data is not publicly available, computed properties from reliable databases provide valuable estimates for experimental design.

Property	Value	Source
Molecular Formula	C ₉ H ₆ INO	[4] [5] [6]
Molecular Weight	271.05 g/mol	[4] [5]
Monoisotopic Mass	270.94941 Da	[4]
IUPAC Name	6-iodo-1H-quinolin-4-one	[4]
CAS Number	342617-07-6	[4]
Predicted XlogP	1.2	[4]
Appearance	Expected to be a solid powder	[7] [8]
Solubility	Expected to be poorly soluble in water	[8]
Predicted CCS (Å ²)	[M+H] ⁺ : 134.3, [M-H] ⁻ : 129.7	[6]

Reactivity Insights: The chemical behavior of **6-Iodoquinolin-4-ol** is dictated by its quinolone core and iodo-substituent.

- Iodine as a Synthetic Handle: The carbon-iodine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the straightforward introduction of aryl, alkyl, alkynyl, and amino groups at the 6-position, making it an invaluable building block for creating libraries of derivatives for structure-activity relationship (SAR) studies.[3]
- Quinoline Nitrogen: The nitrogen atom in the quinoline ring imparts basic properties, allowing for the formation of salts with various acids.[5] This can be leveraged to improve the solubility and handling of the compound.
- Metal Chelation: The related 8-hydroxyquinoline scaffold is a well-known metal chelator.[5] While the 4-quinolone structure is different, the presence of the carbonyl oxygen and the ring nitrogen can facilitate coordination with certain metal ions, a property that is often linked to the biological activity of this class of compounds.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for **6-Iodoquinolin-4-ol** are not readily available in the public domain, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong absorption band for the C=O (carbonyl) stretch of the quinolone form, typically appearing in the $1650\text{-}1700\text{ cm}^{-1}$ region. A broad absorption between $3200\text{-}3500\text{ cm}^{-1}$ would indicate N-H stretching (and potentially O-H stretching from the enol tautomer), while C-H stretching from the aromatic ring would appear around $3000\text{-}3100\text{ cm}^{-1}$.[9][10]
- ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum in a solvent like DMSO-d₆ would show distinct signals for the five aromatic protons. The protons on the carbocyclic ring (positions 5, 7, and 8) and the heterocyclic ring (positions 2 and 3) would appear as doublets or doublets of doublets in the aromatic region (typically 7.0-8.5 ppm). A broad singlet corresponding to the N-H proton would likely appear downfield (>10 ppm).[11]
- ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum would display nine distinct signals. The carbonyl carbon (C4) would be the most downfield signal,

expected around 170-180 ppm. The carbon bearing the iodine (C6) would show a characteristic upfield shift compared to an unsubstituted carbon due to the heavy atom effect. The remaining seven aromatic carbons would appear in the typical range of 110-150 ppm.[9]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would show a molecular ion peak ($[M+H]^+$) at m/z 271.9567, corresponding to the formula $C_9H_7INO^+$.[6] The isotopic pattern would be characteristic of a molecule containing one iodine atom.

Synthesis Protocol: Conrad-Limpach Reaction

The most reliable and field-proven method for synthesizing the 6-iodo-4-quinolone scaffold is the Conrad-Limpach reaction, followed by thermal cyclization. This approach offers high yields and uses commercially available starting materials. The following protocol is adapted from the synthesis of structurally similar compounds.[12][13]

Objective: To synthesize **6-Iodoquinolin-4-ol** from 4-iodoaniline and diethyl malonate.

Overall Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **6-Iodoquinolin-4-ol**.

Step-by-Step Methodology:

Step 1: Synthesis of Diethyl (4-iodophenylamino)methylenemalonate

- Reagents Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-iodoaniline (1 equivalent), diethyl malonate (1.1 equivalents), and toluene (as solvent).
- Condensation: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue heating until no more

water is formed (typically 4-6 hours).

- Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the intermediate product and can often be used in the next step without further purification.

Step 2: Thermal Cyclization and Saponification

- Cyclization: Prepare a separate flask containing a high-boiling point inert solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), and preheat it to approximately 250 °C under an inert atmosphere (e.g., nitrogen).
- Addition: Add the crude intermediate from Step 1 dropwise to the hot Dowtherm A with vigorous stirring. Maintain the temperature at 250 °C for 30-60 minutes. Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the intermediate.
- Hydrolysis (Saponification): After completion, cool the mixture to about 100 °C and cautiously pour it into a solution of aqueous sodium hydroxide (e.g., 10% NaOH). Stir this two-phase mixture vigorously while it cools to room temperature to hydrolyze the ethyl ester.
- Isolation: Separate the aqueous layer. Wash the organic (Dowtherm A) layer with additional aqueous NaOH. Combine the aqueous extracts.

Step 3: Acidification and Product Collection

- Precipitation: Cool the combined aqueous layer in an ice bath and slowly acidify it with concentrated hydrochloric acid (HCl) until the pH is approximately 5-6. The product, **6-Iodoquinolin-4-ol**, will precipitate as a solid.
- Filtration: Collect the precipitated solid by vacuum filtration.
- Washing and Drying: Wash the solid cake thoroughly with cold water, followed by a small amount of cold ethanol or isopropanol to remove residual impurities. Dry the product under vacuum to yield the final **6-Iodoquinolin-4-ol**.

Applications in Drug Discovery and Chemical Research

The quinolin-4-one scaffold is a cornerstone in medicinal chemistry.^[1] **6-Iodoquinolin-4-ol** serves as a key starting material for accessing novel compounds with potential therapeutic value.

- **Antimicrobial Agents:** Fluoroquinolones, a major class of antibiotics, are based on the quinolin-4-one structure. Modifications at various positions of the quinoline ring, including position 6, are critical for tuning the antibacterial spectrum and potency.^[1]
- **Anticancer Agents:** Numerous quinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.^{[1][2]} The ability to functionalize **6-Iodoquinolin-4-ol** allows for the synthesis of compounds designed to inhibit specific kinases or other targets implicated in cancer progression.
- **Antiviral and Antiparasitic Drugs:** The quinoline core is present in established drugs like chloroquine (antimalarial) and elvitegravir (anti-HIV).^{[1][2]} **6-Iodoquinolin-4-ol** provides a platform for developing new agents against a range of pathogens.
- **Neurodegenerative Diseases:** Halogenated quinolines, such as the related compound clioquinol (5-chloro-7-iodoquinolin-8-ol), have been investigated for their ability to chelate metal ions and modulate pathways involved in diseases like Alzheimer's and Parkinson's.^{[8][14]} This highlights the potential for iodo-quinolones in neuropharmacology.

Safety, Handling, and Storage

As a laboratory chemical, **6-Iodoquinolin-4-ol** must be handled with appropriate precautions. The following safety information is derived from GHS classifications.^[4]

Hazard Class	Statement	Code
Skin Corrosion/Irritation	Causes skin irritation	H315
Serious Eye Damage/Irritation	Causes serious eye irritation	H319
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory irritation	H335

Recommended Handling Procedures:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15][16]
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[17]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]
- First Aid:
 - Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[17]
 - Skin Contact: Immediately wash with plenty of soap and water.[15]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[15]
 - Ingestion: Rinse mouth and seek immediate medical attention.[15]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[15][18]

Conclusion

6-Iodoquinolin-4-ol is a compound of significant strategic importance for chemical synthesis and drug discovery. Its well-defined physical and chemical properties, combined with the

synthetic versatility afforded by the iodine substituent, make it an ideal building block for the development of novel, high-value molecules. The robust synthetic routes and the established biological relevance of the quinolin-4-one scaffold ensure that **6-Iodoquinolin-4-ol** will continue to be a valuable tool for researchers pushing the boundaries of science and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Iodoquinolin-8-amine | 5552-47-6 | Benchchem [benchchem.com]
- 4. 6-Iodoquinolin-4-ol | C9H6INO | CID 5250493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Iodoquinolin-8-ol|CAS 13207-63-1|For Research [benchchem.com]
- 6. PubChemLite - 6-iodoquinolin-4-ol (C9H6INO) [pubchemlite.lcsb.uni.lu]
- 7. nbinfo.com [nbinfo.com]
- 8. Clioquinol | C9H5ClINO | CID 2788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. atlantis-press.com [atlantis-press.com]
- 14. Clioquinol - Wikipedia [en.wikipedia.org]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [Physical and chemical properties of 6-Iodoquinolin-4-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1312100#physical-and-chemical-properties-of-6-iodoquinolin-4-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com